molecular formula C17H13Cl2NO3S B2638103 4-[5-(Benzyloxy)-2,4-dichlorophenyl]-3,5-thiomorpholinedione CAS No. 339015-03-1

4-[5-(Benzyloxy)-2,4-dichlorophenyl]-3,5-thiomorpholinedione

Cat. No.: B2638103
CAS No.: 339015-03-1
M. Wt: 382.26
InChI Key: AHPJYILTIJWBFX-UHFFFAOYSA-N
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Description

4-[5-(Benzyloxy)-2,4-dichlorophenyl]-3,5-thiomorpholinedione is a complex organic compound with the molecular formula C₁₇H₁₃Cl₂NO₃S This compound is characterized by its unique structure, which includes a benzyloxy group, dichlorophenyl group, and a thiomorpholinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Benzyloxy)-2,4-dichlorophenyl]-3,5-thiomorpholinedione typically involves multiple steps, starting with the preparation of the benzyloxy and dichlorophenyl intermediates. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[5-(Benzyloxy)-2,4-dichlorophenyl]-3,5-thiomorpholinedione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiomorpholinedione core to thiomorpholine.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or nitro groups onto the aromatic ring.

Scientific Research Applications

4-[5-(Benzyloxy)-2,4-dichlorophenyl]-3,5-thiomorpholinedione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[5-(Benzyloxy)-2,4-dichlorophenyl]-3,5-thiomorpholinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and dichlorophenyl groups play a crucial role in binding to these targets, while the thiomorpholinedione core may participate in redox reactions or other biochemical processes. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(Benzyloxy)-2,4-dichlorophenyl]-3,5-thiomorpholinedione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzyloxy and dichlorophenyl groups, along with the thiomorpholinedione core, allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

4-(2,4-dichloro-5-phenylmethoxyphenyl)thiomorpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO3S/c18-12-6-13(19)15(23-8-11-4-2-1-3-5-11)7-14(12)20-16(21)9-24-10-17(20)22/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPJYILTIJWBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1)C2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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